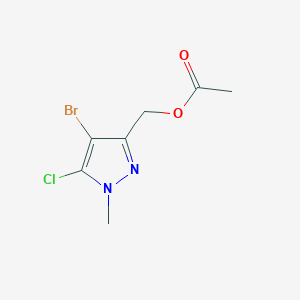![molecular formula C14H19N5O3S B2485780 ([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid CAS No. 1005592-03-9](/img/structure/B2485780.png)
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" is an intriguing organic molecule characterized by a unique arrangement of functional groups. Its diverse chemical structure makes it a significant compound in various fields, ranging from chemical synthesis to medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" involves multiple steps. Typically, this compound is synthesized via:
Formation of 1-ethyl-1H-pyrazole starting material.
Subsequent reaction with a tetrahydrofuran-2-ylmethyl derivative.
Final incorporation of the thioacetic acid moiety through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, optimization of these reactions is paramount. High-yield processes might involve the use of catalysts, controlled reaction temperatures, and pressure adjustments to ensure the efficient production of "this compound".
Analyse Des Réactions Chimiques
Types of Reactions
"([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions to produce corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction processes, often employing reducing agents like lithium aluminium hydride, can target specific functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, especially on the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizing reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Conditions involving strong bases or acids to facilitate the reaction.
Major Products
Major products from these reactions include sulfoxides, sulfones, reduced hydrocarbons, and substituted triazole or pyrazole derivatives, each depending on the specific reaction pathway employed.
Applications De Recherche Scientifique
"([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" finds applications across multiple scientific domains:
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : As a ligand in catalytic reactions facilitating various transformations.
Biology
Biological Probes: : Utilized in the study of biochemical pathways due to its functional versatility.
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, impacting biochemical reactions.
Medicine
Pharmaceutical Development: : Explored for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial treatments.
Industry
Material Science: : Contributes to the development of novel materials with unique properties.
Agrochemicals: : Investigated for possible applications in pest control and plant growth regulation.
Mécanisme D'action
The mechanism of action for "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" involves its interaction with specific molecular targets:
Molecular Targets and Pathways
Enzymes: : Binds to active sites of enzymes, inhibiting or modulating their activity.
Receptors: : Potentially interacts with cellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparing "([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid" with similar compounds highlights its unique features and applications:
Similar Compounds
(1H-Pyrazol-3-yl)methanol derivatives: : Share similar pyrazole structures but differ in functional groups.
1,2,4-Triazole-based compounds: : Structurally related yet distinct in their specific functional attachments.
Thioacetic acid derivatives: : Compounds with the thioacetic acid group, differing in the attached moieties.
Uniqueness
Functional Diversity: : Unique combination of pyrazole, triazole, and tetrahydrofuran moieties.
Versatile Reactivity: : Offers a wide range of chemical reactivity, useful in diverse scientific applications.
Conclusion
"this compound" represents a versatile and valuable compound in scientific research and industrial applications. Its synthesis, reactivity, and application spectrum ensure its continued importance in multiple fields.
Propriétés
IUPAC Name |
2-[[5-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-18-6-5-11(17-18)13-15-16-14(23-9-12(20)21)19(13)8-10-4-3-7-22-10/h5-6,10H,2-4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRTOWCIXKMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoxaline-6-carboxamide](/img/structure/B2485701.png)
![propan-2-yl 4-[(2-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2485702.png)
![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2485704.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2485706.png)



![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
![N'-(3,4-dimethoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2485716.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
